![molecular formula C9H14F2N2 B1434420 (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1859143-20-6](/img/structure/B1434420.png)

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Übersicht

Beschreibung

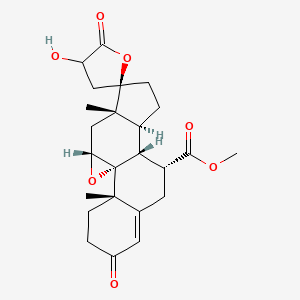

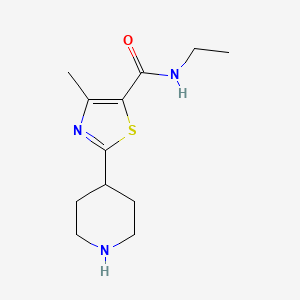

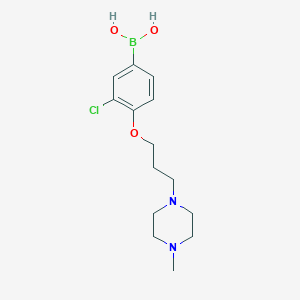

“(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine” is a chemical compound with the molecular formula C9H14F2N2. It has a molecular weight of 188.22 . This compound is used extensively in scientific experiments for various research.

Synthesis Analysis

The synthesis of pyrrole derivatives, which are part of the structure of this compound, can be achieved through several methods. One such method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of a stable manganese complex in the absence of organic solvents .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a difluoropropyl group and a methylamine group .Wissenschaftliche Forschungsanwendungen

PFAS Removal by Amine-Functionalized Sorbents

A significant application of amine-containing sorbents, which could be related to derivatives of (2,2-difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine, is in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent and mobile fluoro-organic chemicals detected in many water sources. Amine-functionalized sorbents have been identified as potential solutions for PFAS control in municipal water and wastewater treatments due to their ability to interact with PFAS via electrostatic, hydrophobic interactions, and sorbent morphology. This suggests that modifications of sorbents with functional groups related to (2,2-difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine could enhance PFAS removal efficiency, considering the critical role of amine groups in sorbent performance (Ateia et al., 2019).

Analysis of Heterocyclic Aromatic Amines

The chemical structure may facilitate the study and analysis of heterocyclic aromatic amines (HAAs), which are known carcinogens found in cooked meat and other food products. Analytical techniques developed for the quantification and qualitative analysis of HAAs and their metabolites in biological matrices could benefit from compounds like (2,2-difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine. These methodologies are crucial for understanding the biological effects and exposure levels of HAAs, contributing to food safety and public health measures (Teunissen et al., 2010).

Environmental and Health Risks of PFAS Alternatives

Compounds with similar structural features to (2,2-difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine might also be relevant in the context of environmental and health risk assessments of PFAS alternatives. The transition from long-chain PFAS to shorter-chain or fluorinated alternatives has raised concerns regarding their safety, persistence, and potential toxicities. Understanding the environmental fate, bioaccumulation, and toxicological profiles of these alternatives is crucial for risk assessment and regulatory actions, suggesting a need for thorough investigation and monitoring (Wang et al., 2013).

Eigenschaften

IUPAC Name |

2,2-difluoro-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2/c1-9(10,11)7-12-6-8-4-3-5-13(8)2/h3-5,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWHNKROZZQPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CN1C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Difluorospiro[2.5]octan-6-ol](/img/structure/B1434337.png)

![3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434339.png)

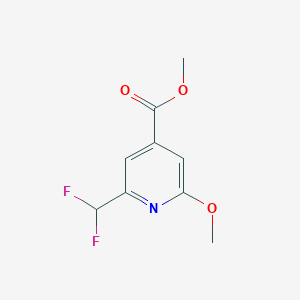

![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)

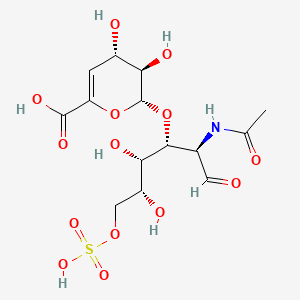

![Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid](/img/structure/B1434347.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)